Anaplerotic Substrate Capability: Heptanoic Acid (C7) vs. Octanoic Acid (C8)
Heptanoic acid (C7) is metabolized by MCAD-deficient fibroblasts, whereas octanoic acid (C8) is not, due to enzymatic substrate specificity. Extracts from MCAD-deficient patient fibroblasts were able to enzymatically utilize C7-CoA as a substrate but not C8-CoA, confirming that C7 bypasses the MCAD enzymatic block that prevents C8 metabolism [1].
| Evidence Dimension | Enzymatic substrate utilization in MCAD-deficient fibroblasts |
|---|---|
| Target Compound Data | C7-CoA metabolized (enzyme activity detected) |
| Comparator Or Baseline | C8-CoA: No detectable enzyme activity |
| Quantified Difference | Qualitative difference: C7 is metabolized, C8 is not |
| Conditions | Extracts from MCAD-deficient patient fibroblasts homozygous for ACADM G985A/G985A mutation |
Why This Matters
This metabolic selectivity establishes heptanoic acid as a functional anaplerotic precursor for MCAD deficiency research, a role that even-chain fatty acids (C6, C8, C10) cannot fulfill.
- [1] Sklirou E, Alodaib A, Karunatilaka K, et al. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Mol Genet Metab. 2023;139(2):107591. View Source
